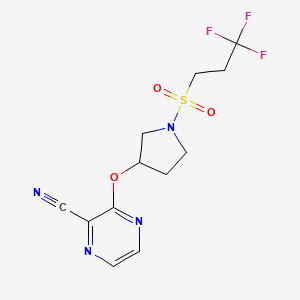

3-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

This compound is a pyrazine derivative featuring a pyrrolidine ring substituted with a 3,3,3-trifluoropropylsulfonyl group and a carbonitrile moiety. Its structural complexity—combining fluorinated alkyl chains, sulfonyl groups, and heterocycles—hints at enhanced metabolic stability and target binding compared to simpler analogs .

Properties

IUPAC Name |

3-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4O3S/c13-12(14,15)2-6-23(20,21)19-5-1-9(8-19)22-11-10(7-16)17-3-4-18-11/h3-4,9H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZKZIBHZFCDGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

- Pyrazine-carbonitrile backbone: Shared with pesticidal agents like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) and ethiprole .

- Sulfonylated pyrrolidine: Similar to compounds like (6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol, which emphasize the role of pyrrolidine in modulating solubility and steric effects .

- Trifluoropropyl group : Enhances lipophilicity and electron-withdrawing properties, akin to trifluoromethyl substituents in fipronil .

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Carbonitrile Functionality : Present in both the target compound and fipronil, this group is critical in pesticidal activity by interacting with biological targets (e.g., insect GABA receptors) .

Fluorinated Alkyl Chains : The trifluoropropyl group in the target compound may offer superior metabolic resistance compared to fipronil’s trifluoromethyl group, as longer fluorinated chains reduce oxidative degradation .

Pyrrolidine vs.

Research Findings and Mechanistic Insights

- Sulfonyl vs. Sulfinyl Groups : The sulfonyl group in the target compound is more electron-withdrawing than fipronil’s sulfinyl group, which could enhance electrophilic reactivity and target binding .

- Heterocyclic Diversity: Pyrazine derivatives (e.g., 2-methoxy-3-(1-methylpropyl) pyrazine) are often used in flavor chemistry due to their volatility, but substitution with bulkier groups (e.g., sulfonylated pyrrolidine) may shift applications toward non-volatile bioactives .

- Synthetic Complexity : Compounds like those in and highlight challenges in synthesizing multi-heterocyclic structures, suggesting the target compound may require advanced coupling strategies (e.g., Suzuki-Miyaura or click chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.